molecular formula C15H8Cl2N2O3 B12217918 6,8-dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide

6,8-dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide

Cat. No.: B12217918
M. Wt: 335.1 g/mol
InChI Key: JDBYSVQAZXSRPC-UHFFFAOYSA-N
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Description

6,8-Dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide typically involves the reaction of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde with pyridine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the reaction, and the product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to various purification steps, including filtration, crystallization, and drying, to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6,8-Dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
  • 4H-chromene-2-carboxamide derivatives

Uniqueness

6,8-Dichloro-4-oxo-N-(pyridin-3-yl)-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specific biological activities that make it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H8Cl2N2O3

Molecular Weight

335.1 g/mol

IUPAC Name

6,8-dichloro-4-oxo-N-pyridin-3-ylchromene-2-carboxamide

InChI

InChI=1S/C15H8Cl2N2O3/c16-8-4-10-12(20)6-13(22-14(10)11(17)5-8)15(21)19-9-2-1-3-18-7-9/h1-7H,(H,19,21)

InChI Key

JDBYSVQAZXSRPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

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